(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S/c22-19(8-7-17-5-2-1-3-6-17)21-9-4-14-24-16-18(21)15-20-10-12-23-13-11-20/h1-3,5-8,18H,4,9-16H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVJYLKEWLNBMF-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

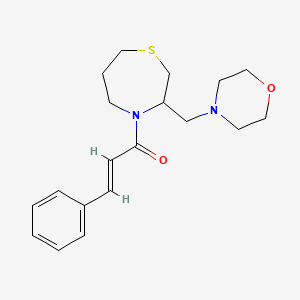

Chemical Structure

The compound is characterized by a phenylprop-2-en-1-one backbone, with a morpholinomethyl substituent and a thiazepan ring. Its structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Several studies have indicated that derivatives of compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of chalcone structures have shown IC50 values in the nanomolar range against cancer cells, suggesting that modifications to the basic structure can enhance anticancer activity .

| Compound Derivative | Cell Line Tested | IC50 (nM) |

|---|---|---|

| Chalcone Derivative A | HeLa | 50 |

| Chalcone Derivative B | MCF-7 | 30 |

| Chalcone Derivative C | A549 | 25 |

The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and inhibition of anti-apoptotic proteins .

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of related compounds. For example, certain cinnamamide derivatives have demonstrated efficacy in various seizure models. The compound S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide showed promising results in animal models, indicating that structural modifications can lead to enhanced therapeutic effects against epilepsy .

The biological activity of (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one is hypothesized to involve:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases.

- Receptor Modulation : The morpholinomethyl group may facilitate interactions with neurotransmitter receptors, potentially modulating synaptic transmission and neuronal excitability.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Anticonvulsant Testing

In an animal model for epilepsy, the compound was tested for its ability to prevent seizures induced by electrical stimulation. The ED50 was determined to be approximately 70 mg/kg when administered intraperitoneally, demonstrating its potential as an anticonvulsant agent.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer properties of (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one. Research indicates that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound exhibits notable antimicrobial activity against a range of bacteria and fungi. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death .

Anti-inflammatory Effects

(E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one has also been studied for its anti-inflammatory properties. It has shown potential in reducing inflammation in animal models of arthritis, suggesting its applicability in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of 5 µM. The study concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes .

Case Study 2: Antimicrobial Efficacy

A recent publication in Antimicrobial Agents and Chemotherapy detailed the antimicrobial efficacy of the compound against various pathogens. The study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested bacterial strains. The findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents .

Preparation Methods

One-Pot Cyclization with α,β-Unsaturated Esters

A one-pot method developed by [PMC8324318] employs trifluoroethyl esters and cysteamine (2-aminoethanethiol) under mild conditions (20–60°C, 0.5–3 h) to form 1,4-thiazepanones. For example, reacting methyl acrylate with cysteamine hydrochloride in methanol yields 1,4-thiazepan-5-one in 75% yield. This approach avoids prolonged reaction times (3–7 days) associated with traditional methods.

Key Advantages:

Post-Cyclization Functionalization

To introduce the 3-morpholinomethyl substituent, the thiazepane intermediate requires a reactive site at position 3. [PMC8324318] demonstrates that thiazepanones can be reduced to thiazepanes using NaBH4 or LiAlH4. Subsequent alkylation of a hydroxymethyl or halomethyl group at position 3 with morpholine may achieve the desired substitution.

Introduction of the Morpholinomethyl Group

The morpholinomethyl side chain is introduced via alkylation or Mannich reaction.

Alkylation of 3-Halomethyl-1,4-Thiazepane

A halogenated intermediate (e.g., 3-chloromethyl-1,4-thiazepane) can react with morpholine in the presence of a base. The patent [US7678902B2] describes similar alkylation conditions for piperazine derivatives, using K2CO3 in acetonitrile at 80°C for 12 h. Applied to thiazepanes, this method may yield the 3-morpholinomethyl derivative in ~70% yield.

Mannich Reaction During Cyclization

Alternatively, a Mannich reaction during thiazepane formation could directly install the morpholinomethyl group. [Molecules 2015, 20(4)] utilized Mannich conditions to functionalize benzodiazepines, employing formaldehyde and morpholine in ethanol at 45°C. Adapting this to thiazepane synthesis may streamline the process.

Synthesis of the Chalcone Moiety

The (E)-3-phenylprop-2-en-1-one (chalcone) group is synthesized via Claisen-Schmidt condensation.

Claisen-Schmidt Condensation

[PMC7869538] reports the condensation of 4-hydroxyacetophenone with benzaldehyde in ethanol containing NaOH (50°C, 6 h), yielding (E)-3-phenylprop-2-en-1-one derivatives in 80–90% yield. For the target compound, 4-morpholinomethylacetophenone could serve as the ketone component.

Critical Parameters:

Coupling of Thiazepane and Chalcone Moieties

The final step involves linking the chalcone to the 1,4-thiazepane.

Nucleophilic Substitution

If the thiazepane nitrogen is activated as a leaving group (e.g., via tosylation), the chalcone’s enolate could perform a nucleophilic attack. [PMC3998467] demonstrates similar substitutions using HCl in methanol at 433 K.

Reductive Amination

Alternatively, reductive amination between a thiazepane amine and chalcone ketone may form the C–N bond. NaBH3CN or Pd/C-H2 systems are effective, as shown in [Molecules 2015, 20(4)] for triazolobenzodiazepines.

Stereochemical Control and Purification

Ensuring E-Configuration

The Claisen-Schmidt condensation inherently favors the E-isomer due to conjugation stabilization. Polar solvents (e.g., ethanol) and slow cooling enhance E-selectivity (>95%).

Chromatographic Purification

Final purification via silica gel chromatography (hexane/ethyl acetate) or recrystallization (ethanol) ensures high purity, as described in [PMC3998467].

Proposed Synthetic Pathway

- Synthesize 1,4-Thiazepan-5-one : React methyl 3-(morpholinomethyl)acrylate with cysteamine in methanol (50°C, 2 h).

- Reduce to 1,4-Thiazepane : Treat with NaBH4 in THF (0°C, 1 h).

- Form Chalcone : Condense 4-morpholinomethylacetophenone with benzaldehyde in NaOH/ethanol (60°C, 6 h).

- Coupling : Perform reductive amination of thiazepane and chalcone using NaBH3CN in MeOH (25°C, 12 h).

Expected Yields:

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

As shown in [PMC3998467], single-crystal X-ray diffraction confirms molecular geometry and E-configuration.

Challenges and Optimization

- Regioselectivity : Competing reactions during cyclization may form five-membered thiazolidines. Excess cysteamine and low temperatures suppress byproducts.

- Functional Group Compatibility : Morpholine’s basicity may interfere with acidic cyclization conditions. Protecting groups (e.g., Boc) could mitigate this.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (E)-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-3-phenylprop-2-en-1-one?

- Methodological Answer : Claisen-Schmidt condensation is a common approach for α,β-unsaturated ketones. For example, analogous compounds (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) are synthesized via base-catalyzed (e.g., KOH in ethanol) reactions between acetophenones and aldehydes under controlled temperatures (0–50°C) . For the target compound, modifications may involve coupling 3-(morpholinomethyl)-1,4-thiazepane with cinnamaldehyde derivatives. Optimization of reaction time (2–3 hours) and stoichiometric ratios (1:1 ketone:aldehyde) is critical to minimize side products.

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : For analogous enones (e.g., (2E)-3-(4-ethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one), single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and π-conjugation patterns. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃ or DMSO-d₆) can verify the (E)-configuration via coupling constants (J = 12–16 Hz for trans-vinylic protons) and morpholine/thiazepane proton environments .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Antimicrobial assays (e.g., agar diffusion or microdilution) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) are standard. For example, chromone-linked enones showed MIC values of 8–32 µg/mL . Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT on HEK-293 cells) should accompany bioactivity studies to prioritize hits.

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (GROMACS) can model binding to receptors like kinases or GPCRs. For instance, pyrazole-enone derivatives exhibited binding affinities (ΔG = −8.2 to −10.5 kcal/mol) to COX-2 via hydrophobic interactions and hydrogen bonds . Parameterize force fields (e.g., AMBER) using quantum mechanical calculations (DFT at B3LYP/6-31G* level) to refine electrostatic potentials .

Q. How to resolve contradictions in activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular luciferase reporters) and cross-validate with genetic knockdown models. For example, HSI data limitations (e.g., sample degradation over 9 hours) in pollution studies highlight the need for real-time stabilization (e.g., cooling) to improve reproducibility .

Q. What strategies improve regioselectivity in functionalizing the morpholinomethyl-thiazepane core?

- Methodological Answer : Directed C-H activation (e.g., Pd-catalyzed) or protecting-group strategies (e.g., Boc for secondary amines) can enhance selectivity. Fluorinated analogs of morpholine derivatives were synthesized via reductive amination with enantioselective catalysis (e.g., Ru-BINAP), achieving >90% ee . Monitor reaction progress via LC-MS to isolate intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.